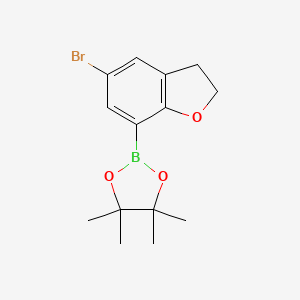

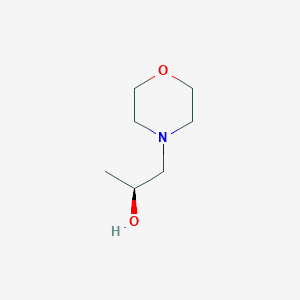

![molecular formula C12H18O3 B2944531 Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate CAS No. 2445793-77-9](/img/structure/B2944531.png)

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

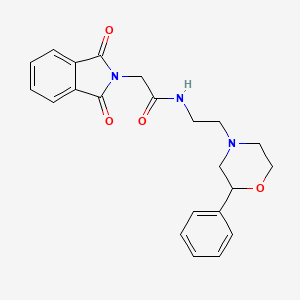

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is a chemical compound with the CAS Number: 2445793-77-9 . It has a molecular weight of 210.27 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18O3/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

This compound is used as a reagent in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 210.27 . The compound should be stored at temperatures below -10°C .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Meyers et al. (2009) describe efficient, scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown compound. This work is foundational for further selective derivatization on azetidine and cyclobutane rings, offering access to chemical spaces complementary to piperidine ring systems (M. J. Meyers et al., 2009).

- Moskalenko and Boev (2014) reported on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, demonstrating the versatility of related spirocyclic structures in chemical synthesis (A. I. Moskalenko & V. Boev, 2014).

- Teng, Zhang, and Mendonça (2006) outlined an efficient approach to a spirocyclic oxindole analogue, emphasizing the utility of these spirocyclic structures in the development of complex organic molecules (Dawei Teng, Hongxing Zhang, & A. Mendonça, 2006).

Novel Compounds and Applications

- The synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate by Maton et al. (2010) represents significant advancements in the scalable production of complex spirocyclic compounds. This method offers potential for the creation of novel drugs and research chemicals (William Maton et al., 2010).

- Radchenko, Grygorenko, and Komarov (2010) explored the synthesis of 2-azaspiro[3.3]heptane-derived amino acids, adding valuable members to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design. Their work highlights the potential of spirocyclic structures in the development of novel bioactive compounds (D. Radchenko, O. Grygorenko, & I. Komarov, 2010).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mecanismo De Acción

Target of Action

Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is a synthetic compound with potential pharmaceutical applications . .

Mode of Action

The exact mode of action of Tert-butyl 2-oxospiro[3It is known to be used as a reagent in the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl 2-oxospiro[3It is known that the compound can be used in the synthesis of pharmaceuticals .

Result of Action

The molecular and cellular effects of Tert-butyl 2-oxospiro[3It is known that the compound can be used in the synthesis of pharmaceuticals .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 2-oxospiro[3It is recommended to store the compound in an inert atmosphere at 2-8°c .

Propiedades

IUPAC Name |

tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCZDJIXYWQIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2(C1)CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)

![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)

![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)

![(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2944461.png)